molecular formula C21H21N3OS B2584621 4-(1-methyl-1H-pyrazol-4-yl)-2-[3-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2034463-77-7

4-(1-methyl-1H-pyrazol-4-yl)-2-[3-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2584621
CAS No.: 2034463-77-7
M. Wt: 363.48
InChI Key: MGNOJQUMDFANEB-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-4-yl)-2-[3-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is a high-purity, research-grade chemical compound supplied for non-human investigative applications. This complex organic molecule belongs to the tetrahydroisoquinoline class, characterized by a tetrahydroisoquinoline backbone substituted with a 1-methyl-1H-pyrazol-4-yl group and a 3-(methylsulfanyl)benzoyl moiety . Compounds within this structural family have been identified in patent literature for their potential as orexin receptor antagonists . The orexin system is a significant target in neurological research, and antagonists are investigated for their role in regulating sleep-wake cycles and other physiological processes . The presence of the methylsulfanyl (methylthio) group on the benzoyl ring may influence the compound's binding affinity and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies in medicinal chemistry. With a molecular formula of C 21 H 21 N 3 OS and a molecular weight of 363.48 g/mol , this compound is suited for various research applications, including pharmaceutical development, biochemical screening, and as a building block in synthetic chemistry. It is typically supplied as a solid and may have limited solubility in aqueous solutions but is soluble in organic solvents such as DMSO. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, veterinary, or human use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(3-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-23-12-17(11-22-23)20-14-24(13-16-6-3-4-9-19(16)20)21(25)15-7-5-8-18(10-15)26-2/h3-12,20H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNOJQUMDFANEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-[3-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the benzoyl group and the tetrahydroisoquinoline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-4-yl)-2-[3-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could lead to a more saturated derivative.

Scientific Research Applications

4-(1-methyl-1H-pyrazol-4-yl)-2-[3-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound might find use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-2-[3-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Core Scaffold and Substituents

The compound is compared to analogs with variations in substituents and core scaffolds (Table 1). Key differences include:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
4-(1-Methyl-1H-pyrazol-4-yl)-2-[3-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline Tetrahydroisoquinoline 3-(Methylsulfanyl)benzoyl, 1-methylpyrazole ~355.4 (calculated) High lipophilicity; potential kinase inhibition
1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-...) (4g) Benzodiazepine Coumarin, tetrazole ~650.6 (calculated) Fluorescent properties; CNS activity
1-(2-Methyl-1H-indol-3-yl)-2-(4-methoxy-phenyl)-1,2,3,4-tetrahydro-isoquinoline Tetrahydroisoquinoline Indole, 4-methoxyphenyl ~358.4 (calculated) Serotonin receptor modulation
2-(4-(tert-butyl)phenyl)-1,2,3,4-tetrahydroisoquinoline (1e) Tetrahydroisoquinoline 4-(tert-butyl)phenyl ~265.4 (calculated) Enhanced solubility in apolar solvents
3-methyl-3-[(methylsulfanyl)methyl]azetidine; trifluoroacetic acid Azetidine Methylsulfanyl, trifluoroacetate ~229.2 (calculated) Conformational flexibility; synthetic intermediate

Functional Implications of Substituents

  • Methylsulfanyl Group: Present in both the target compound and the azetidine analog (Table 1), this group increases hydrophobicity and may influence redox reactivity. In the tetrahydroisoquinoline derivative, it likely enhances binding to cysteine-rich kinase domains .
  • Coumarin and Benzodiazepine Moieties : Compound 4g () exhibits fluorescence, enabling its use in bioimaging. However, its larger size reduces membrane permeability compared to the target compound.
  • Indole and Methoxyphenyl Groups : The indole-containing analog () shows higher affinity for serotonin receptors due to planar aromatic stacking, whereas the methoxyphenyl group improves solubility in polar solvents .

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